(2-Cyano-4-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Cyano-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronic acids by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium acetate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, or water.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
(2-Cyano-4-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-4-cyclopropylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and cyclopropyl groups, making it less sterically hindered and more reactive in certain contexts.
4-Cyanophenylboronic Acid: Similar in structure but without the cyclopropyl group, affecting its reactivity and steric properties.
Cyclopropylboronic Acid: Lacks the phenyl and cyano groups, making it less versatile in Suzuki–Miyaura coupling reactions.
Uniqueness
(2-Cyano-4-cyclopropylphenyl)boronic acid is unique due to the presence of both cyano and cyclopropyl groups, which influence its reactivity and steric properties. These groups can enhance the compound’s stability and selectivity in certain reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H10BNO2 |
---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(2-cyano-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-9-5-8(7-1-2-7)3-4-10(9)11(13)14/h3-5,7,13-14H,1-2H2 |
InChI Key |
PNUAALCDWUQUMT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)C#N)(O)O |
Origin of Product |
United States |
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